Pentafluoroethyl 2,2,2-trifluoroethyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated ethers often involves complex reactions that can include internal Diels–Alder reactions, as seen in the pyrolysis of pentafluorophenyl prop-2-enyl ethers . These reactions can lead to the formation of various fluorinated ketones and cyclohexadienones, which are key intermediates in the synthesis of more complex fluorinated structures. The synthesis of pentafluoroethyl 2,2,2-trifluoroethyl ether would likely involve similar strategies, utilizing the reactivity of fluorinated phenyl groups and alkenyl ethers.

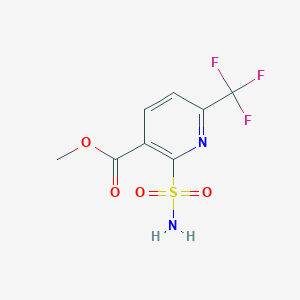

Molecular Structure Analysis

The molecular structure of fluorinated ethers is characterized by the presence of multiple fluorine atoms, which can significantly alter the electronic distribution within the molecule. This can lead to unique reactivity patterns, such as the ortho–ortho rearrangement observed in the pyrolysis of pentafluorophenyl ethers . The structure of pentafluoroethyl 2,2,2-trifluoroethyl ether would be expected to exhibit similar electronic characteristics due to the high electronegativity of fluorine.

Chemical Reactions Analysis

Fluorinated ethers can undergo a variety of chemical reactions, including pyrolysis and thermolysis, which can lead to the formation of different fluorinated products . The presence of fluorine can also influence the stability of intermediates and the pathways of reactions, as seen in the formation of furan derivatives from pentafluorophenyl ethers . The chemical reactions of pentafluoroethyl 2,2,2-trifluoroethyl ether would likely be influenced by these same factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated ethers are often determined by the presence and arrangement of fluorine atoms. For example, the critical properties of binary mixtures of fluorinated ethers have been measured, showing the influence of fluorine on properties such as temperature, pressure, and density . These properties are important for the application of fluorinated ethers in various industries. The specific physical and chemical properties of pentafluoroethyl 2,2,2-trifluoroethyl ether would need to be measured to provide a comprehensive analysis, but they are expected to be influenced by the fluorine content in a manner similar to related compounds.

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Pentafluoroethyl 2,2,2-trifluoroethyl ether and its derivatives have been extensively used in the field of organic synthesis and chemistry. The silver triflate (AgOTf)-mediated oxidative pentafluoroethylation of alcohols and phenols is one notable method, allowing the synthesis of various pentafluoroethyl ethers under mild conditions (Fu et al., 2017). Moreover, the generation of α-pentafluoroethylated amines from pentafluoroethane has expanded the applications in organic chemistry, providing a new synthetic approach to these compounds (Königsmann et al., 2006).

Advanced Battery Technologies

The compound has found applications in enhancing battery technologies. For instance, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether was used as a support solvent in solvate ionic liquid (SIL) based on glyme-lithium salt for lithium–sulfur batteries. This has notably improved the cycle and rate capability of these batteries (Lu et al., 2016).

Material Science and Engineering

The compound has been instrumental in material science, particularly in determining critical properties of substances. For example, the critical properties of binary mixtures of 1,2,2,2-tetrafluoroethyl trifluoromethyl ether with other hydrofluoroethers were measured to understand their behavior under varying conditions (Yasumoto et al., 2007). Additionally, its derivatives have been used in the (co)polymerization processes, finding applications in High-Tech areas due to the versatile properties of the resulting materials (Patil & Améduri, 2013).

Medicinal Chemistry

Although the requirement was to exclude drug use and side effects, it's worth mentioning that the synthesis of trifluoromethyl ethers and thioethers, including pentafluoroethyl derivatives, has seen increasing attention due to their unique properties and potential applications in medicinal and agrochemical applications (Landelle et al., 2014).

Safety And Hazards

The safety data sheet for Pentafluoroethyl 2,2,2-trifluoroethyl ether indicates that it is an irritant . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this chemical . It should not come in contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoro-2-(2,2,2-trifluoroethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O/c5-2(6,7)1-13-4(11,12)3(8,9)10/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMISZRVOJQGOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

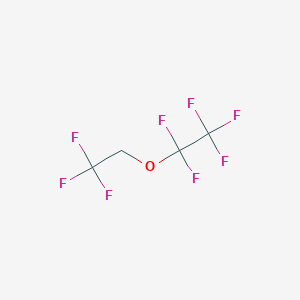

C(C(F)(F)F)OC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379752 |

Source

|

| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluoroethyl 2,2,2-trifluoroethyl ether | |

CAS RN |

156053-88-2 |

Source

|

| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B122330.png)